REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.CCCCCC.[H-].[Na+].[CH2:17]([O:19][CH:20]([O:23][CH2:24][CH3:25])[CH2:21]Br)[CH3:18]>CN(C)C=O>[CH2:17]([O:19][CH:20]([O:23][CH2:24][CH3:25])[CH2:21][O:8][C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=1)[CH3:18] |f:2.3|
|
Name
|
|
Quantity
|
28.1 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
49.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CBr)OCC
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is stirred at room temperature for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
finally heated on a steam bath for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
to come to room temperature
|
Type
|
FILTRATION
|
Details
|
the precipitated sodium bromide is filtered off
|
Type
|
CUSTOM
|
Details
|
Dimethylformamide is then removed on a rotary evaporator
|
Type
|
ADDITION
|
Details
|
the oil residue is diluted with acetone (100 ml.)
|
Type
|
CUSTOM
|
Details
|
another quantity of sodium bromide is precipitated which
|
Type
|
CUSTOM
|
Details
|
again is removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is then concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
leaving an oil residue which
|
Type
|
DISTILLATION
|
Details
|
distilled at 87° C./0.05 mm
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(COC1=CC=C(C=C1)F)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.205 mol | |
AMOUNT: MASS | 46.7 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |